2-Methyl-3-nitrobenzophenone: Structural Characterization, Exact Mass, and Synthetic Methodologies
2-Methyl-3-nitrobenzophenone: Structural Characterization, Exact Mass, and Synthetic Methodologies
Executive Summary
In the landscape of fine chemical synthesis and drug development, substituted benzophenones serve as critical scaffolds for complex molecular architectures. 2-Methyl-3-nitrobenzophenone (CAS Registry Number: 59394-73-9) is a highly specialized intermediate, predominantly utilized in the synthesis of 1-nitroanthraquinone—a foundational precursor for advanced dyes, pigments, and biologically active aminoanthraquinone derivatives[1].
This technical guide provides an in-depth analysis of 2-methyl-3-nitrobenzophenone, detailing its physicochemical profile, exact mass calculations, and the mechanistic causality behind its synthetic pathways. By employing self-validating analytical protocols, researchers can ensure the structural integrity and purity of this compound for downstream applications.
Physicochemical Profiling & Mass Spectrometry
Understanding the precise mass characteristics of 2-methyl-3-nitrobenzophenone is paramount for analytical validation. In mass spectrometry, distinguishing between the exact mass (monoisotopic mass) and the average molecular weight is a critical operational requirement.
-
Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This value is strictly used for High-Resolution Mass Spectrometry (HRMS) to differentiate the target compound from isobaric interferences.
-
Molecular Weight: Calculated using the standard atomic weights (the weighted average of all naturally occurring isotopes). This value is used for macroscopic laboratory operations, such as calculating molarity and stoichiometry.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Methyl-3-nitrobenzophenone |
| IUPAC Name | (2-methyl-3-nitrophenyl)-phenylmethanone |
| CAS Registry Number | 59394-73-9 |
| Molecular Formula | C 14 H 11 NO 3 |
| Monoisotopic (Exact) Mass | 241.0739 Da |
| Average Molecular Weight | 241.246 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Table 1: Physicochemical and mass properties of 2-Methyl-3-nitrobenzophenone.
Synthetic Pathways and Mechanistic Insights
The industrial and laboratory-scale synthesis of 2-methyl-3-nitrobenzophenone is primarily achieved through a multi-step pathway originating from 3-nitro-o-xylene, culminating in a Friedel-Crafts acylation[1].
Causality of Experimental Choices
The synthetic design relies on specific electronic and steric effects:
-
Regioselective Oxidation: The starting material, 3-nitro-o-xylene, possesses two methyl groups. The nitro group sterically and electronically deactivates the adjacent (ortho) methyl group. This allows for the highly selective partial oxidation of the meta-methyl group using nitric acid, yielding 2-methyl-3-nitrobenzoic acid[1].
-
Friedel-Crafts Acylation: The conversion of 2-methyl-3-nitrobenzoyl chloride to the final benzophenone utilizes benzene and Aluminum Chloride (AlCl 3 ).
-
Why AlCl 3 ? AlCl 3 is a potent Lewis acid that coordinates strongly with the carbonyl oxygen of the acyl chloride, stripping the chloride ion to generate a highly electrophilic, resonance-stabilized acylium ion.
-
Why Benzene? Benzene acts as both the solvent and the nucleophilic substrate. Using it in excess drives the reaction equilibrium forward while simultaneously acting as a heat sink to dissipate the exothermic energy of the acylation[2].
-
Synthetic workflow for 2-Methyl-3-nitrobenzophenone via Friedel-Crafts acylation.
Protocol: Step-by-Step Synthesis via Friedel-Crafts Acylation
-
Preparation of the Acylating Agent: Dissolve 2-methyl-3-nitrobenzoic acid in a 3-fold molar excess of thionyl chloride (SOCl 2 ). Reflux the mixture under an inert atmosphere for 3 hours to ensure complete conversion to 2-methyl-3-nitrobenzoyl chloride. Remove excess SOCl 2 under reduced pressure to prevent side reactions in the subsequent step.
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the crude 2-methyl-3-nitrobenzoyl chloride in anhydrous benzene[1].
-
Catalyst Addition: Slowly add anhydrous AlCl 3 (1.2 molar equivalents relative to the acyl chloride) in small portions. Causality: Slow addition manages the rapid exothermic formation of the acylium ion complex, preventing solvent boil-off and the formation of unwanted polymeric byproducts.
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes, then gradually heat to reflux (approx. 80°C) until the evolution of HCl gas ceases (typically 4-6 hours).
-
Quenching and Workup: Carefully pour the cooled reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The acidic quench is mandatory; it decomposes the aluminum complex and prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise trap the product and cause severe emulsions during phase separation.
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated NaHCO 3 (to neutralize residual acids) and brine. Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via recrystallization from hot ethanol to yield pure 2-methyl-3-nitrobenzophenone.
Analytical Characterization (Self-Validating Protocols)
To confirm the successful synthesis of 2-methyl-3-nitrobenzophenone, researchers must employ High-Resolution Mass Spectrometry (HRMS). Relying solely on nominal mass is insufficient due to the potential presence of isobaric impurities.
A self-validating system is established by incorporating an internal standard directly into the analytical workflow. This ensures that any deviation in the detected mass is a true reflection of the molecule's structure, rather than instrumental drift.
HRMS validation workflow for exact mass confirmation of 2-Methyl-3-nitrobenzophenone.
Protocol: Self-Validating HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified 2-methyl-3-nitrobenzophenone in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% formic acid.
-
Internal Calibration (The Self-Validation Step): Spike the sample matrix with 10 ng/mL of a deuterated internal standard (e.g., Benzophenone-d10). Causality: The internal standard provides a known, stable reference peak (known exact mass) that calibrates the Time-of-Flight (TOF) analyzer in real-time. If the internal standard peak shifts due to temperature or voltage fluctuations, the software automatically corrects the target analyte's mass, ensuring absolute accuracy.
-
Ionization: Inject 5 µL of the sample into an Electrospray Ionization (ESI) source operating in positive ion mode. Causality: The 0.1% formic acid in the solvent acts as a proton donor, facilitating the formation of the [M+H] + adduct.
-
Mass Analysis & Interpretation: Acquire data using a TOF mass analyzer. Extract the ion chromatogram for the theoretical[M+H] + exact mass of 242.0812 m/z (Exact mass of 241.0739 Da + Proton mass of 1.0073 Da). A mass error of less than 5 ppm confirms the elemental composition of C 14 H 11 NO 3 .
Applications in Drug Development & Fine Chemicals
The primary utility of 2-methyl-3-nitrobenzophenone lies in its role as a precursor. Through rigorous oxidation with a 15-25% aqueous solution of nitric acid under autogenous pressure (145-155°C), the remaining methyl group is converted to a carboxylic acid, yielding 2-benzoyl-6-nitrobenzoic acid[1].
This subsequent intermediate undergoes acid-catalyzed cyclization to form 1-nitroanthraquinone . The anthraquinone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antineoplastic agents (such as mitoxantrone analogues) and serves as the backbone for high-performance disperse and vat dyes[3]. The precise synthesis and exact mass validation of 2-methyl-3-nitrobenzophenone are therefore foundational to the quality control of these downstream, high-value chemical products.
References
- "US4153632A - 2-Methyl-3-nitrobenzophenone." Google Patents, American Cyanamid Company, 8 May 1979.
- "US5364972A - Preparation of nitrobenzophenones, and a color-stable modification of a benzophenone-azopyridone dye." Google Patents, 15 Nov 1994.
- "EP0499451A1 - Synthesis of 1-amino-anthraquinone." Google Patents, 19 Aug 1992.
Sources
- 1. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]
- 2. US5364972A - Preparation of nitrobenzophenones, and a color-stable modification of a benzophenone-azopyridone dye - Google Patents [patents.google.com]
- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
